N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine
Description
N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine is a complex organic compound with a unique structure that includes a thian-3-amine core and various substituents
Properties
IUPAC Name |
N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-13-7-4-5-9-15(13)16(2,3)12-17-14-8-6-10-20(18,19)11-14/h4-5,7,9,14,17H,6,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZRAFKPKCHQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CNC2CCCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are still under investigation and may vary based on the specific use of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-3-amine include other thian-3-amine derivatives and compounds with similar structural features. Some examples are:
- N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-2-amine
- N-[2-methyl-2-(2-methylphenyl)propyl]-1,1-dioxothian-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
